molecular formula C17H20N2O3S2 B2863045 N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide CAS No. 1251624-85-7

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide

Cat. No. B2863045
CAS RN: 1251624-85-7
M. Wt: 364.48
InChI Key: VVADZYUXCFLZIU-UHFFFAOYSA-N
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Description

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide, also known as ADTMSC, is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic molecule that contains sulfur, nitrogen, and carbon atoms. ADTMSC has been synthesized and studied for its potential as a pharmacological agent, particularly in the treatment of cancer and inflammation. In

Scientific Research Applications

Dearomatising Rearrangements

Research highlights the ability of thiophene carboxamides to undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process is significant for the synthesis of complex heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Clayden et al., 2004).

Synthesis and Radiosensitizers Evaluation

The synthesis of nitrothiophene carboxamides reveals their potential as radiosensitizers and bioreductively activated cytotoxins, indicating the compound's application in medical research, specifically in enhancing radiotherapy efficacy (Threadgill et al., 1991).

Thioamidation of Carboxylic Acids

A new route to N-monosubstituted thioamides from carboxylic acid chlorides highlights a novel synthesis approach, contributing to the compound's utility in organic chemistry and materials science (Debruin & Boros, 1990).

Electronic Transitions in Vacuum Ultraviolet

Investigations into the electronic transitions of carbonyl and carboxyl groups provide insights into the photophysical properties of thiophene-based compounds, aiding in the development of photonic and electronic materials (Barnes & Simpson, 1963).

Organometallic Protection in Synthesis

The utilization of Mo(CO)3 fragments in the synthesis of functionalized tripodal phosphine ligands showcases the compound's role in the development of complex ligands for catalysis and organometallic chemistry (Stößel et al., 1996).

Palladium-catalyzed Exchange Reactions

Research on the palladium-catalyzed exchange of allylic groups with active hydrogen compounds further underscores the compound's utility in synthetic organic chemistry, facilitating the creation of diverse organic molecules (Takahashi et al., 1972).

properties

IUPAC Name

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-5-9-18-17(20)16-15(8-10-23-16)24(21,22)19(4)14-7-6-12(2)13(3)11-14/h5-8,10-11H,1,9H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVADZYUXCFLZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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